molecular formula C12H15ClN6O2 B6154681 5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine CAS No. 1417733-65-3

5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine

Cat. No.: B6154681
CAS No.: 1417733-65-3
M. Wt: 310.7
InChI Key:
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Description

5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine is a complex organic compound with a molecular formula of C12H15ClN6O2. This compound features a triazole ring, a pyridine ring, and various functional groups, making it a versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine typically involves multiple steps. One common method includes the reaction of 2-chloropyridine with a triazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The nitroamino group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the nitroamino group may yield nitroso derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-{[3-butyl-5-(amino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine
  • 5-{[3-butyl-5-(nitrosoamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine

Uniqueness

5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1417733-65-3

Molecular Formula

C12H15ClN6O2

Molecular Weight

310.7

Purity

95

Origin of Product

United States

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